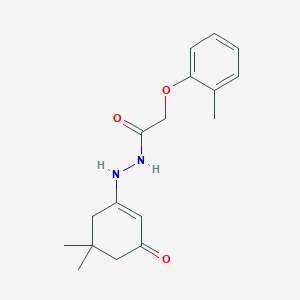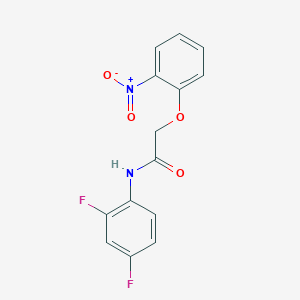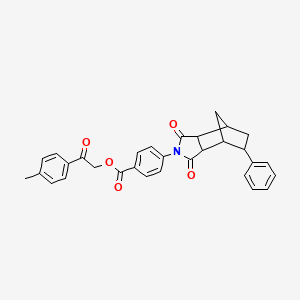![molecular formula C22H14N4 B12457412 3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile](/img/structure/B12457412.png)
3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile typically involves a series of chemical reactions starting from commercially available reagents. One common method involves the reaction of benzaldehyde derivatives with amines under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and increase yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the reaction efficiency and reduce production costs. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrile groups with LiAlH4 can yield primary amines, while oxidation can produce corresponding carboxylic acids .
科学的研究の応用
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of reactive intermediates that exert biological effects .
類似化合物との比較
Similar Compounds
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Prepared via Heck reaction and used in various synthetic applications.
Uniqueness
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile is unique due to its specific structural features, such as the presence of multiple nitrile groups and aromatic rings. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C22H14N4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
3-[[4-[(3-cyanophenyl)iminomethyl]phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C22H14N4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-12,15-16H |
InChIキー |
VWUTWFMHWUNRBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)
![2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine](/img/structure/B12457344.png)

![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)

![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)
![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12457392.png)
![Tetramethyl 5',5',9'-trimethyl-6'-{[4-(trifluoromethyl)phenyl]carbonyl}-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B12457399.png)

![2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12457405.png)
![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
